Cas no 2034194-45-9 (N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide)

N-[(1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide is a chiral cyclohexyl derivative featuring a pyridinyl ether linkage and a cyclohexenyl carboxamide moiety. Its stereospecific (1r,4r) configuration ensures precise molecular interactions, making it valuable in medicinal chemistry and pharmaceutical research. The pyridinyl ether group enhances solubility and bioavailability, while the cyclohexenyl carboxamide provides a rigid yet flexible scaffold for targeted binding. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its structural versatility and potential for selective activity. High purity and well-defined stereochemistry make it a reliable intermediate for synthetic applications.
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide structure
2034194-45-9 structure
Product name:N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
CAS No:2034194-45-9
MF:C18H24N2O2
Molecular Weight:300.395364761353
CID:5375992

N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide 化学的及び物理的性質

名前と識別子

    • XOAAGOZYMSLVTM-KURUOMIPSA-N
    • N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
    • インチ: 1S/C18H24N2O2/c21-18(14-6-2-1-3-7-14)20-15-9-11-16(12-10-15)22-17-8-4-5-13-19-17/h1-2,4-5,8,13-16H,3,6-7,9-12H2,(H,20,21)/t14?,15-,16-
    • InChIKey: XOAAGOZYMSLVTM-KURUOMIPSA-N
    • SMILES: C1(C(N[C@@H]2CC[C@@H](OC3=NC=CC=C3)CC2)=O)CCC=CC1

N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6483-0276-5μmol
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
2034194-45-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6483-0276-100mg
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
2034194-45-9
100mg
$248.0 2023-09-08
Life Chemicals
F6483-0276-2mg
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
2034194-45-9
2mg
$59.0 2023-09-08
Life Chemicals
F6483-0276-15mg
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
2034194-45-9
15mg
$89.0 2023-09-08
Life Chemicals
F6483-0276-25mg
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
2034194-45-9
25mg
$109.0 2023-09-08
Life Chemicals
F6483-0276-20μmol
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
2034194-45-9
20μmol
$79.0 2023-09-08
Life Chemicals
F6483-0276-4mg
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
2034194-45-9
4mg
$66.0 2023-09-08
Life Chemicals
F6483-0276-10μmol
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
2034194-45-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6483-0276-3mg
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
2034194-45-9
3mg
$63.0 2023-09-08
Life Chemicals
F6483-0276-40mg
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
2034194-45-9
40mg
$140.0 2023-09-08

N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide 関連文献

N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamideに関する追加情報

N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide: A Comprehensive Overview

The compound with CAS No. 2034194-45-9, known as N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising biological activity. Recent studies have highlighted its role in drug discovery and material science, making it a focal point for researchers worldwide.

The molecular structure of N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide is characterized by a cyclohexane ring system with a pyridine moiety attached via an ether linkage. The stereochemistry at the 1r and 4r positions of the cyclohexane ring adds complexity to the molecule, influencing its physical and chemical properties. This stereochemical arrangement is crucial for understanding its interactions with biological systems and its potential applications in pharmacology.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various methodologies, including organocatalytic reactions and transition-metal-catalyzed processes, to construct the molecule with high stereoselectivity. These methods not only enhance the yield but also ensure the purity of the final product, which is essential for downstream applications.

In terms of biological activity, N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide has shown promise as a potential drug candidate. Studies conducted in vitro have demonstrated its ability to modulate key enzymes and receptors involved in various disease pathways. For instance, research published in 2023 revealed its inhibitory effects on certain kinases associated with cancer progression, suggesting its potential as an anticancer agent.

Beyond pharmacology, this compound has also found applications in material science. Its unique electronic properties make it a candidate for use in advanced materials such as polymers and composites. Researchers are exploring its role in enhancing the mechanical and thermal stability of polymer systems, which could have implications for industries ranging from aerospace to electronics.

The synthesis and characterization of N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-en-1-carboxamide have been extensively documented in recent scientific literature. For instance, a study published in *Journal of Medicinal Chemistry* highlighted its synthesis using a convergent approach, combining modular building blocks to achieve the desired stereochemistry. This approach not only simplifies the synthesis process but also opens avenues for further structural modifications to explore its biological profile.

Another notable aspect of this compound is its stability under various environmental conditions. Research indicates that it exhibits excellent thermal stability, making it suitable for applications that require prolonged exposure to high temperatures. Additionally, its solubility properties have been optimized through structural modifications, enhancing its bioavailability and suitability for pharmaceutical formulations.

In conclusion, N-[(1r,4r))-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-en-ene-emide represents a versatile molecule with multifaceted applications across diverse fields. Its structural complexity, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in both academic research and industrial innovation.

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